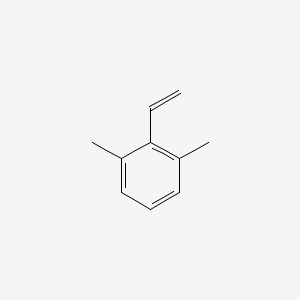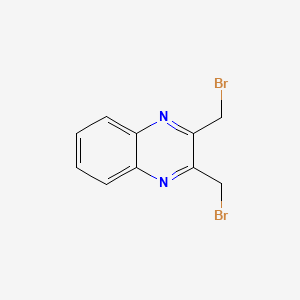amino]-acetic acid CAS No. 100876-32-2](/img/structure/B1328824.png)
[[2-(Diethylamino)-2-oxoethyl](phenyl)amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Diethylamino)-2-oxoethylamino]-acetic acid is an organic compound that features a diethylamino group, a phenyl group, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets and their roles would need further investigation.
Mode of Action
It’s known that amino acids can react with acid anhydrides to form amides . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to influence pathways such as the glycine cleavage system and the non-enzymatic glycosylation pathway .
Pharmacokinetics
Similar compounds have been shown to be eliminated via the kidneys
Result of Action
Similar compounds have been shown to have anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Polymorphism, a phenomenon where a compound can exist in multiple crystal structures, can also influence the compound’s properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)-2-oxoethylamino]-acetic acid typically involves the reaction of diethylamine with phenylglyoxylic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of [2-(Diethylamino)-2-oxoethylamino]-acetic acid can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[2-(Diethylamino)-2-oxoethylamino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- **2-(Dimethylamino)-2-oxoethylamino]-acetic acid
- **2-(Diethylamino)-2-oxoethylamino]-acetic acid
- **2-(Diethylamino)-2-oxoethylamino]-propionic acid
Uniqueness
[2-(Diethylamino)-2-oxoethylamino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and phenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(N-[2-(diethylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-15(4-2)13(17)10-16(11-14(18)19)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVLLUHKUQZIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

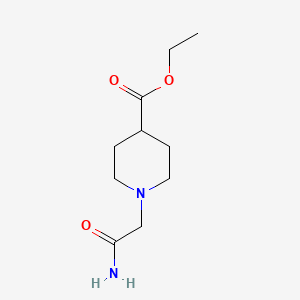

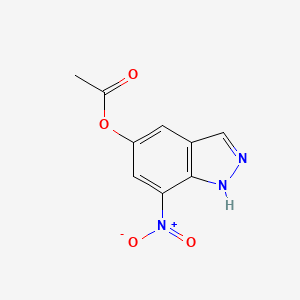

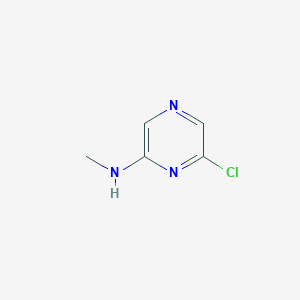
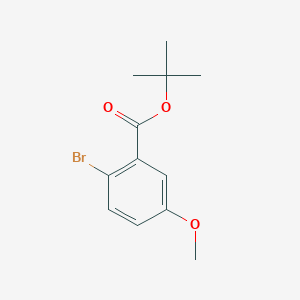


![11H-Benzo[a]carbazole](/img/structure/B1328763.png)
![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)
